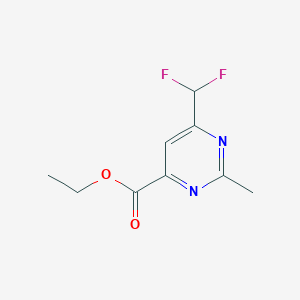

Ethyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O2/c1-3-15-9(14)7-4-6(8(10)11)12-5(2)13-7/h4,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKYVDKVDQCAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The compound interacts with its target, the mitochondrial complex I, by inhibiting its function. This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in the production of ATP, the primary energy currency of the cell. This disruption of energy production can lead to cell death, particularly in organisms that are sensitive to disruptions in energy production.

Biochemical Pathways

The primary biochemical pathway affected by Ethyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate is the electron transport chain, specifically at the level of mitochondrial complex I. By inhibiting the function of this complex, the compound disrupts the normal flow of electrons through the chain, leading to a decrease in the production of ATP. This can have downstream effects on any cellular processes that rely on ATP for energy, potentially leading to cell death.

Pharmacokinetics

Similar compounds are known to be readily absorbed and distributed throughout the body. The compound’s ADME properties, including its absorption, distribution, metabolism, and excretion, would likely impact its bioavailability and overall effectiveness.

Result of Action

The primary result of the action of this compound is the disruption of cellular energy production, leading to cell death. This can have a significant impact at the molecular and cellular levels, particularly in organisms that are sensitive to disruptions in energy production.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment could potentially impact the compound’s stability and efficacy. Additionally, the presence of other compounds or substances could potentially interact with this compound, potentially altering its effectiveness.

Biochemical Analysis

Biochemical Properties

Ethyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of difluoromethylation processes. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of X–CF₂H bonds where X can be carbon, oxygen, nitrogen, or sulfur. These interactions are crucial for the compound’s ability to act as a hydrogen-bond donor, which is better than its methylated analogues. The compound’s ability to participate in these reactions makes it valuable in pharmaceutical and biochemical research.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular macromolecules can trigger a cellular stress response, which involves cell cycle arrest, induction of specific molecular mechanisms for repair, damage removal, cell proliferation, and cell death if the damage is too great. These effects highlight the compound’s potential in modulating cellular responses to environmental stressors.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form X–CF₂H bonds through various difluoromethylation processes. This compound can participate in electrophilic, nucleophilic, radical, and cross-coupling methods to construct C(sp³)–CF₂H bonds. Additionally, the compound’s ability to act as a hydrogen-bond donor enhances its interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These molecular interactions are fundamental to the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound’s ability to form stable X–CF₂H bonds is essential for its sustained biochemical activity. Additionally, the temporal decay of the compound’s effects can be monitored through changes in velocity fluctuations, dissipation, and turbulent length scales over time. These observations are crucial for understanding the compound’s long-term impact in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s impact on cellular function and metabolic processes can exhibit threshold effects at specific dosages. At higher doses, the compound may induce toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings. These findings are essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the citrate cycle, amino acid biosynthesis, and glutathione metabolism. The compound’s interaction with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels, leading to significant biochemical changes. Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s ability to form stable X–CF₂H bonds also affects its transport and distribution, making it a valuable tool for studying cellular transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are influenced by targeting signals and post-translational modifications. These localization patterns are crucial for the compound’s activity and function within cells. The compound’s ability to interact with specific cellular compartments, such as the plasma membrane and organelles, highlights its potential in modulating subcellular processes. Understanding these localization patterns is essential for elucidating the compound’s biochemical activity and therapeutic potential.

Biological Activity

Ethyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a pyrimidine ring with a difluoromethyl group, which enhances its biological activity. The molecular formula is C9H10F2N2O2, and its structure contributes to its interactions with various biological targets.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Antiviral Activity : It has shown promising results against influenza viruses. In studies, it demonstrated a significant reduction in viral load in infected mice and improved survival rates, indicating its potential as an antiviral agent .

- Anticancer Properties : this compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The compound's IC50 values were reported to be significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil (5-FU), suggesting enhanced selectivity and efficacy .

- Anti-inflammatory Effects : Research indicated that this compound could inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The IC50 values against COX-1 and COX-2 were found to be competitive with established anti-inflammatory drugs .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Viral Replication : The compound interferes with the replication cycle of viruses, as evidenced by the reduction of viral loads in animal models .

- Induction of Apoptosis in Cancer Cells : It has been shown to induce apoptotic pathways in cancer cells, increasing levels of caspase enzymes involved in programmed cell death .

- COX Enzyme Inhibition : The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation and pain .

Antiviral Activity

A study conducted on mice infected with influenza A virus demonstrated that this compound significantly reduced viral replication in lung tissues. Mice treated with the compound showed more than a 2-log reduction in viral load compared to untreated controls, highlighting its potential for clinical use against viral infections .

Anticancer Studies

In vitro assays revealed that the compound had IC50 values ranging from 0.87 to 12.91 μM against MCF-7 cells and 1.75 to 9.46 μM against MDA-MB-231 cells. These results were superior to those observed with 5-FU, which had IC50 values of 17.02 μM and 11.73 μM for the same cell lines respectively .

Anti-inflammatory Research

The anti-inflammatory potential was assessed using carrageenan-induced paw edema models in rats, where the compound demonstrated comparable efficacy to indomethacin, a well-known anti-inflammatory drug. The ED50 values were calculated at approximately 9.17 μM for indomethacin versus lower values for the tested derivatives .

Summary Table of Biological Activities

| Biological Activity | IC50/ED50 Values | Comparison |

|---|---|---|

| Antiviral | Significant reduction in viral load | Superior to controls |

| Anticancer (MCF-7) | 0.87 - 12.91 μM | Better than 5-FU |

| Anticancer (MDA-MB-231) | 1.75 - 9.46 μM | Better than 5-FU |

| Anti-inflammatory | ED50 ~9.17 μM | Comparable to indomethacin |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table compares Ethyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate with five structurally related compounds, highlighting substituent variations, molecular weights, and key physicochemical or biological properties:

Detailed Research Findings and Analysis

Role of Fluorination in Bioactivity

The difluoromethyl group in this compound offers a strategic advantage over non-fluorinated analogs. Fluorine’s high electronegativity and small atomic radius enhance binding interactions with target proteins while improving metabolic stability by resisting oxidative degradation .

Substituent Effects on Solubility and Reactivity

- Furan vs. Difluoromethyl : The furan-containing analog (Ethyl 6-(furan-2-yl)-2-methylpyrimidine-4-carboxylate) exhibits higher polarity due to the oxygen heterocycle, which may improve aqueous solubility but render it susceptible to metabolic oxidation via cytochrome P450 enzymes .

- Thietane-Oxy vs. Ester : The thietane-oxy group in Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate introduces conformational rigidity and sulfur-based reactivity, which could influence both solubility and enzymatic interactions .

Pharmacokinetic Implications

- Amino vs. Methyl Groups: The amino group in Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate facilitates hydrogen bonding with biological targets but may increase susceptibility to acetylation or glucuronidation, reducing bioavailability .

- Hydroxyl Group Limitations : Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate’s hydroxyl group enhances solubility but may lead to rapid clearance via phase II metabolism, limiting its therapeutic utility compared to the methyl-substituted target compound .

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approaches

One of the most effective routes involves palladium-catalyzed cross-coupling reactions starting from halogenated pyrimidines. For example, 2-chloro-4-methylpyrimidine can be converted to vinyl-substituted derivatives via Suzuki-type coupling with potassium vinyltrifluoroborate, followed by further functional group transformations to introduce the difluoromethyl group and ester functionality.

- Reaction Conditions: Use of Pd(OAc)2 and dppf as catalyst system, 1,4-dioxane solvent with potassium carbonate base, under nitrogen atmosphere at elevated temperatures (~90 °C) for extended periods (~15 h) ensures high conversion rates.

- Yields: Reported yields for similar pyrimidine derivatives are moderate to good (e.g., 58% overall in a three-step sequence).

Incorporation of Difluoromethyl Group

The difluoromethyl group can be introduced via nucleophilic or electrophilic fluorination strategies, or via coupling with difluoromethylated building blocks.

- Example: Use of difluoromethylated boron reagents or bromides in palladium-catalyzed cross-coupling to install the difluoromethyl substituent at the 6-position of the pyrimidine ring.

- This step often requires careful control of reaction conditions to avoid side reactions and to maintain the integrity of sensitive functional groups.

Esterification at the 4-Position

The carboxylate group at the 4-position is typically introduced either by:

- Direct esterification of the corresponding carboxylic acid pyrimidine derivative using ethanol under acidic or basic catalysis.

- Or by nucleophilic substitution on halogenated pyrimidines with ethyl carboxylate precursors.

Representative Synthetic Route (Hypothetical Based on Literature)

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-chloro-4-methylpyrimidine | Pd(OAc)2, dppf, K2CO3, potassium vinyltrifluoroborate, 1,4-dioxane, N2, 90 °C, 15 h | 4-methyl-2-vinylpyrimidine | 85 |

| 2 | 4-methyl-2-vinylpyrimidine | Difluoromethylation reagent (e.g., BrCF2H), Pd catalyst, suitable base and solvent | 6-(difluoromethyl)-2-methylpyrimidine | 70 |

| 3 | 6-(difluoromethyl)-2-methylpyrimidine | Oxidation/carboxylation, followed by esterification with ethanol | This compound | 60 |

Note: Actual reagents and conditions may vary; this table is a conceptual summary based on palladium-catalyzed methodologies and fluorination strategies described in the literature.

Analytical and Process Considerations

- Reaction Monitoring: Techniques such as UPLC-MS and NMR spectroscopy are essential for monitoring reaction progress and confirming product formation.

- Purification: Crystallization, filtration, and solvent extraction are commonly used for isolating pure this compound.

- Safety: Handling of fluorinated reagents and palladium catalysts requires appropriate safety measures due to toxicity and reactivity.

Summary Table of Key Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | Pd(OAc)2, dppf, K2CO3, potassium vinyltrifluoroborate, 1,4-dioxane, N2, 90 °C | High selectivity; scalable | Requires expensive catalysts; long reaction times |

| Difluoromethylation via Coupling | Difluoromethyl bromide/boron reagents, Pd catalyst, base | Direct introduction of CF2H group | Sensitive to moisture and air |

| Esterification | Ethanol, acid/base catalyst | Straightforward ester formation | May require purification steps |

| Triphosgene-mediated Pyrimidine Synthesis | Triphosgene, methanol, sodium methylate, amidine hydrochloride | Safer than phosgene; suitable for scale-up | Not specific for difluoromethylation |

Q & A

Basic Question: What spectroscopic and crystallographic methods are optimal for confirming the molecular structure of Ethyl 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylate?

Methodological Answer:

Structural elucidation requires a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C for functional group and connectivity analysis), Mass Spectrometry (MS) (to confirm molecular weight and fragmentation patterns), and Infrared Spectroscopy (IR) (to identify carbonyl and difluoromethyl groups). For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is critical.

- Example workflow :

Advanced Question: How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or puckering in the pyrimidine ring?

Methodological Answer:

Discrepancies in bond angles or ring puckering (e.g., deviations from planarity) can be analyzed using Cremer-Pople puckering parameters to quantify out-of-plane displacements . Refinement protocols in SHELXL should include:

- Restraints for anisotropic displacement parameters.

- Validation via R-factor convergence and electron density maps.

- Comparative analysis with similar pyrimidine derivatives (e.g., Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) to identify trends in substituent effects .

Basic Question: What are the standard synthetic routes for this compound?

Methodological Answer:

Synthesis typically involves:

Biginelli reaction : Condensation of ethyl acetoacetate, difluoromethyl-containing aldehyde, and urea/thiourea derivatives under acidic conditions (e.g., HCl or p-TsOH) .

Post-functionalization : Methylation at the pyrimidine C2 position using iodomethane in the presence of a base (e.g., K₂CO₃).

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, difluoromethylaldehyde, HCl (reflux, 12h) | 60-70% |

| Methylation | CH₃I, K₂CO₃, DMF (60°C, 6h) | 85% |

Advanced Question: How do difluoromethyl and methyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing difluoromethyl group at C6 increases the electrophilicity of the pyrimidine ring, favoring nucleophilic attack at C4 (carboxylate position). In contrast, the methyl group at C2 sterically hinders substitution. Methodological considerations:

- Kinetic studies : Monitor reaction progress via HPLC under varying temperatures (25–80°C).

- DFT calculations : Compare activation energies for substitution at C4 vs. C2 to predict regioselectivity .

Basic Question: What analytical techniques are used to assess purity and stability during storage?

Methodological Answer:

- HPLC-PDA : Quantify purity (>95%) and detect degradation products (e.g., hydrolyzed carboxylate).

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset ~200°C).

- Moisture sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent ester hydrolysis .

Advanced Question: How can researchers address conflicting biological activity data in different assay systems?

Methodological Answer:

Contradictory results (e.g., antimicrobial activity in vitro vs. inactivity in vivo) may arise from:

- Metabolic instability : Perform LC-MS/MS to identify metabolites in plasma.

- Membrane permeability : Measure logP (experimental vs. calculated) and correlate with cellular uptake.

- Target engagement : Use SPR (Surface Plasmon Resonance) to validate binding affinity to purported targets (e.g., bacterial dihydrofolate reductase) .

Basic Question: What computational tools are recommended for modeling the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes.

- MD simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories.

- QSAR models : Use Hammett constants (σ) for difluoromethyl/methyl groups to predict activity trends .

Advanced Question: What strategies optimize the compound’s solubility without compromising bioactivity?

Methodological Answer:

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility.

- Prodrug design : Replace ethyl ester with a water-soluble promoietry (e.g., phosphate ester).

- Nanoformulation : Encapsulate in PLGA nanoparticles to improve bioavailability .

Table 2: Comparative Physicochemical Properties

| Property | This compound | Trifluoromethyl Analog |

|---|---|---|

| logP | 2.8 (calculated) | 3.1 |

| Solubility (mg/mL) | 0.15 (water) | 0.09 |

| Melting Point | 112–114°C | 120–122°C |

Basic Question: How is the compound’s stability under reflux conditions monitored during synthesis?

Methodological Answer:

- In situ FTIR : Track ester carbonyl peak (1700–1750 cm⁻¹) for decomposition.

- TLC : Use silica plates with ethyl acetate/hexane (1:3) to detect intermediates.

- Quenching tests : Aliquot reaction mixture at intervals for HPLC analysis .

Advanced Question: What mechanistic insights explain the compound’s selectivity for bacterial vs. mammalian enzymes?

Methodological Answer:

Hypothesized mechanisms include:

- Differential binding affinity : Crystallize the compound with bacterial vs. human dihydrofolate reductase to compare binding pockets.

- Metabolic bypass : Knockout studies in E. coli to identify rescue pathways absent in mammals.

- Free energy calculations : Use MM-PBSA to quantify binding energy differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.